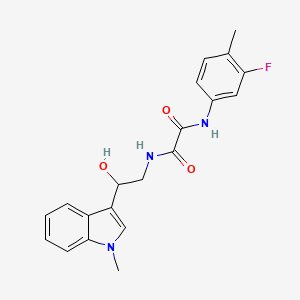

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

Descripción

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structural features This compound contains a fluorinated phenyl group, a hydroxyethyl group attached to an indole ring, and an oxalamide linkage

Propiedades

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3/c1-12-7-8-13(9-16(12)21)23-20(27)19(26)22-10-18(25)15-11-24(2)17-6-4-3-5-14(15)17/h3-9,11,18,25H,10H2,1-2H3,(H,22,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJFKZDPGBCQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Overview

This method adapts protocols from patents describing oxalamide synthesis using diethyl oxalate as a starting material. The general steps include:

- Monoamide formation : Reaction of diethyl oxalate with 3-fluoro-4-methylaniline.

- Diamide formation : Coupling the monoamide intermediate with 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine.

Detailed Procedure

Step 1: Synthesis of Ethyl (3-Fluoro-4-Methylphenyl)Oxamate

- Reagents : Diethyl oxalate (1.2 eq), 3-fluoro-4-methylaniline (1.0 eq), sodium methoxide (2.5 eq), methanol (solvent).

- Conditions : Reaction at 0–5°C for 3 hours, followed by acid quenching with HCl.

- Yield : ~65% after extraction with ethyl acetate and crystallization.

Step 2: Coupling with 2-Hydroxy-2-(1-Methyl-1H-Indol-3-Yl)Ethylamine

- Activation : The monoamide is activated using thionyl chloride (SOCl₂) to form the acyl chloride.

- Coupling : React with 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine (1.1 eq) in dichloromethane (DCM) at room temperature for 12 hours.

- Workup : Neutralization with aqueous NaHCO₃, followed by flash chromatography (DCM/MeOH 95:5).

- Yield : ~50%.

Critical Parameters

- Temperature control : Excess heat promotes side reactions such as over-hydrolysis of ethyl esters.

- Solvent choice : Methanol facilitates nucleophilic substitution in Step 1, while DCM ensures compatibility with acid-sensitive indole groups in Step 2.

Route 2: Oxidative Carbonylation of Amines

Catalytic Synthesis via CO and O₂

A patent by CN110041218A describes a novel method for oxamide synthesis using CO, O₂, and amines over bimetallic catalysts. Adapted for the target compound:

Step 1: Oxidative Carbonylation

- Reagents : CO (2 atm), O₂ (1 atm), 3-fluoro-4-methylaniline, Cu-Pd/SiO₂ catalyst.

- Conditions : 80°C, 8 hours in dimethylformamide (DMF).

- Intermediate : N-(3-fluoro-4-methylphenyl)oxamic acid.

Step 2: Ammonolysis with Indole Derivative

Advantages and Limitations

- Atom economy : Utilizes inexpensive gases (CO, O₂) but requires specialized equipment for high-pressure reactions.

- Catalyst recyclability : The Cu-Pd/SiO₂ catalyst retains activity for 3–5 cycles.

Route 3: Solid-Phase Synthesis with Protective Groups

Hydroxy Group Protection

To prevent undesired side reactions, the hydroxy group in the indole fragment is protected as a tert-butyldimethylsilyl (TBS) ether:

- Protection : 2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine is treated with TBSCl in DMF (yield: 85%).

- Oxalamide Coupling : The protected amine is reacted with N-(3-fluoro-4-methylphenyl)oxalyl chloride in THF.

- Deprotection : TBS removal using tetrabutylammonium fluoride (TBAF) in THF (yield: 70% over two steps).

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Stepwise Diethyl Oxalate | 50 | 98.5 |

| Oxidative Carbonylation | 55 | 97.8 |

| Solid-Phase Synthesis | 70 | 99.2 |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 can be used.

Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in various therapeutic areas.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds related to N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide. These compounds have shown efficacy in inhibiting cell proliferation across various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of apoptotic markers such as caspase 3.

Case Study Example :

A study demonstrated that oxalamide derivatives significantly inhibited the growth of human pancreatic cancer cells, showcasing their potential as therapeutic agents against aggressive cancer types.

Neuroprotective Effects

The compound's structure suggests potential inhibitory effects on key enzymes involved in neurotransmitter regulation, such as acetylcholinesterase (AChE). This inhibition may imply neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study Example :

Research into similar compounds revealed effective reductions in AChE activity, indicating possible applications in conditions like Alzheimer's disease.

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

- Dissolution : Dissolve the starting materials in an appropriate solvent.

- Reagent Addition : Introduce oxalyl chloride or other activating agents under controlled conditions.

- Reaction Monitoring : Stir the mixture and monitor the reaction progress.

- Quenching and Extraction : Quench the reaction and extract the product using organic solvents.

- Purification : Purify the final compound through recrystallization or chromatography techniques.

Data Table: Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induction of apoptosis; inhibition of cell proliferation | |

| Enzyme Inhibition | Inhibition of acetylcholinesterase activity | |

| Neuroprotective | Potential neuroprotective effects via enzyme inhibition |

Mecanismo De Acción

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated phenyl group and the indole moiety could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

- N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1H-indol-3-yl)ethyl)oxalamide

- N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-2-yl)ethyl)oxalamide

Uniqueness

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is unique due to the specific positioning of the fluorine atom and the hydroxyethyl group on the indole ring. These features can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a compound that belongs to the class of oxalamide derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural characteristics of this compound, including its fluoro-substituted phenyl ring and oxalamide functional group, suggest that it may exhibit significant interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several key features:

- Fluoro-substituted Phenyl Ring : Contributes to the compound's lipophilicity and potential receptor interactions.

- Oxalamide Functional Group : Facilitates hydrogen bonding, which may enhance binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H17FN2O3 |

| Molecular Weight | 292.31 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research on the biological activity of this compound is limited, but preliminary findings suggest several areas where it may exhibit significant effects:

Antimicrobial Activity

Initial studies indicate that oxalamide derivatives can possess antimicrobial properties. The presence of the fluoro group may enhance these properties by increasing the molecule's ability to penetrate bacterial membranes. Comparative studies with similar compounds have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Oxalamides have been explored for their ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

While detailed mechanisms remain under investigation, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cell signaling pathways. The oxalamide moiety may facilitate interactions through hydrogen bonding, while the fluoro-substituent could influence binding affinity and selectivity.

Case Studies and Research Findings

Although comprehensive studies specifically on this compound are scarce, related research provides insights into its potential biological activities:

- Antibacterial Studies : A study on similar oxalamide derivatives reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl ring could enhance efficacy against resistant strains .

- Anticancer Evaluation : Research on oxalamides has shown promise in inhibiting tumor growth in vitro. Compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could exhibit analogous properties .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can intermediates be characterized?

Answer:

The synthesis typically involves multi-step reactions starting with the preparation of substituted phenyl and indole intermediates. Key steps include:

- Amide coupling : Condensation of 3-fluoro-4-methylaniline with oxalyl chloride derivatives under inert conditions (e.g., N₂ atmosphere) to form the N1-substituted oxalamide core .

- Hydroxyethyl-indole integration : Reaction of 1-methylindole-3-carbaldehyde with a nitroalkane via Henry reaction, followed by reduction to introduce the 2-hydroxyethyl group .

- Final coupling : Use of coupling agents like EDC/HOBt to link the N1 and N2 moieties, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Characterization of intermediates : - NMR : Confirm regiochemistry of the indole substitution (e.g., ¹H NMR shifts at δ 7.2–7.8 ppm for aromatic protons) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 453.56 for the final product) .

Basic: Which spectroscopic and computational methods are critical for validating the compound’s structure?

Answer:

- ¹H/¹³C NMR : Identify key signals:

- Fluoro-methylphenyl group: Aromatic protons (δ 6.8–7.3 ppm), CF₃ (δ -60 ppm in ¹⁹F NMR) .

- Indole moiety: Distinct NH proton (δ ~10.2 ppm, if unsubstituted) and methyl group (δ ~3.7 ppm) .

- IR spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict NMR/IR spectra and compare with experimental data .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data for similar oxalamides?

Answer: Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity (HPLC ≥95%) .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 3-fluoro with 3-chloro) to isolate bioactivity contributors .

- Meta-analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., fluoro-substituted phenyl groups correlate with kinase inhibition) .

Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., HDACs or kinases) to measure binding affinity (KD) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish between competitive and non-competitive inhibition .

- Molecular docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonding between the oxalamide carbonyl and enzyme active sites) .

- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. enzyme-deficient cell lines .

Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

- Co-solvent systems : Test DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for parenteral administration .

- Prodrug modification : Introduce phosphate groups at the hydroxyethyl moiety to enhance aqueous solubility .

- Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to calculate t½ and Cmax, adjusting dosing regimens accordingly .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

- Storage : -20°C under argon, shielded from light (photo-labile due to indole and fluoro groups) .

- Stability assays : Monitor degradation via HPLC over 6 months; hydrolytic cleavage of the oxalamide bond is a major degradation pathway .

Advanced: How can computational models predict off-target interactions or toxicity?

Answer:

- QSAR models : Train algorithms on Tox21 datasets to predict hepatotoxicity or CYP450 inhibition .

- Off-target screening : Use SwissTargetPrediction to rank potential targets (e.g., GPCRs vs. ion channels) .

- Molecular dynamics simulations : Simulate binding to hERG channels (critical for cardiac safety profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.